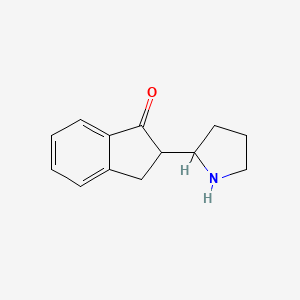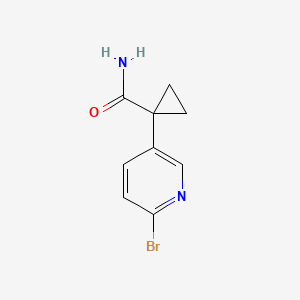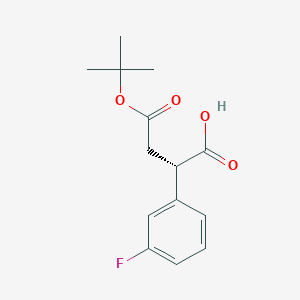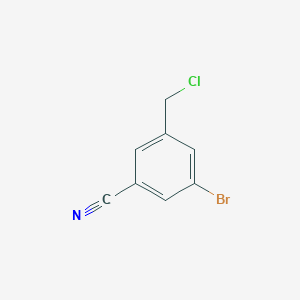![molecular formula C7H10N2O2 B15243388 Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)
Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is a heterocyclic compound that features a fused ring system containing both pyrrole and pyrazine rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by further reactions with electrophilic reagents such as carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis is feasible. The use of metal-free, cost-effective processes has also been highlighted in recent research .
化学反应分析
Types of Reactions: Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives with different substituents.
Substitution: Substitution reactions, particularly with electrophilic reagents, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like carbonyl compounds and acetylenedicarboxylic acid are employed.
Major Products: The major products formed from these reactions include various substituted tetrahydropyrrolo derivatives, which can exhibit different biological activities .
科学研究应用
Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
作用机制
The exact mechanism of action of tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is not fully understood. studies suggest that it interacts with various molecular targets and pathways, including kinase inhibition and enzyme modulation . The compound’s biological activities are likely due to its ability to bind to specific proteins and enzymes, altering their function and leading to therapeutic effects .
相似化合物的比较
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This derivative is synthesized via the Ugi-azide reaction and exhibits similar biological activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound is synthesized from N-alkylpyrrole and hydrazine hydrate and has potential antidiabetic activity.
Uniqueness: Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is unique due to its specific ring structure and the diverse range of reactions it can undergo. Its ability to serve as a versatile scaffold for drug discovery and materials science sets it apart from other similar compounds .
属性
IUPAC Name |
2,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-1-5-7(11)8-3-4-9(5)6/h5H,1-4H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPBLUIGPWJXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
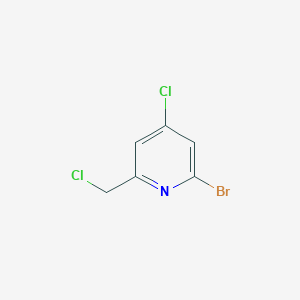
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
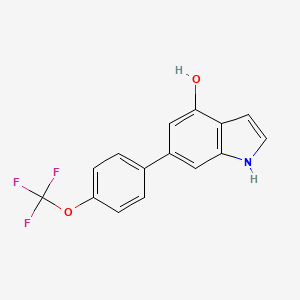
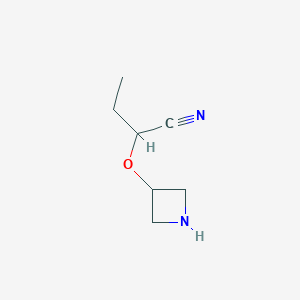
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
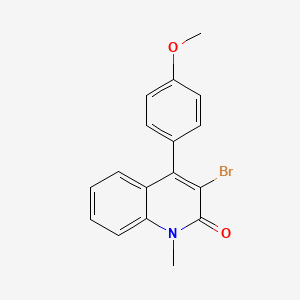
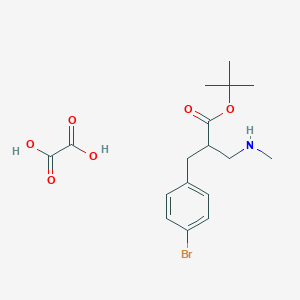
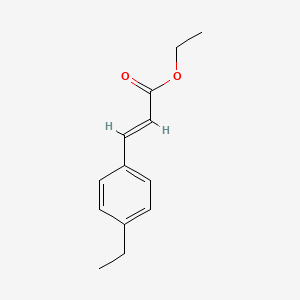
![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
